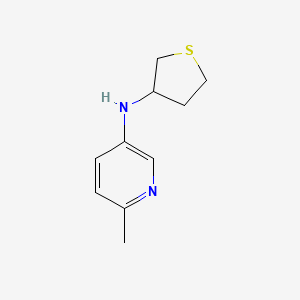

6-methyl-N-(thiolan-3-yl)pyridin-3-amine

Description

Contextual Significance within Organic and Medicinal Chemistry Research

The core of 6-methyl-N-(thiolan-3-yl)pyridin-3-amine is a substituted aminopyridine. Aminopyridine scaffolds are pivotal in medicinal chemistry, serving as building blocks for more complex molecular architectures. nih.gov The dual functionality of the amine and the pyridine (B92270) ring allows for diverse chemical modifications, making them versatile starting points for the synthesis of new compounds. chemrxiv.org The 6-methylpyridin-3-amine portion, in particular, has been a subject of crystallographic and synthetic studies, highlighting its stable structure. nih.govresearchgate.net

The introduction of a thiolan (tetrahydrothiophene) group to the aminopyridine backbone is of particular note. Sulfur-containing heterocycles are known to be important pharmacophores in drug discovery. The thiolan ring can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Overview of the Chemical Scaffold and its Synthetic Interest

The chemical scaffold of this compound is comprised of a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 3-position, which is further substituted with a thiolan-3-yl group. The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The methyl group at the 6-position is an electron-donating group, which can slightly increase the electron density on the pyridine ring.

The synthesis of related aminopyridine derivatives has been explored through various chemical reactions. For instance, 3-aminopyridines can undergo reactions like oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups. Furthermore, the synthesis of fused heterocyclic systems, such as 6-azaindoles, from 3-amino-4-methylpyridines demonstrates the synthetic utility of this class of compounds. chemrxiv.orgresearchgate.net

Scope and Objectives for Comprehensive Research on this compound

While direct research on this compound is not extensively documented in publicly available literature, its structural components suggest several avenues for future investigation. A primary objective would be the development of an efficient and scalable synthesis for this specific molecule.

Further research could focus on the exploration of its potential biological activities. Given that related aminopyridine and thiophene (B33073) derivatives have shown a range of bioactivities, it would be logical to screen this compound against various biological targets. researchgate.netnih.gov For example, derivatives of pyridine-2-methylamine have been investigated as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis. nih.gov

A comprehensive study would also involve detailed characterization of the compound's physicochemical properties, including its crystal structure, solubility, and stability. Such data would be invaluable for any future applications in materials science or medicinal chemistry.

Interactive Data Table

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2S |

| Molecular Weight | 194.3 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 194.087769 g/mol |

| Topological Polar Surface Area | 41.5 Ų |

| Heavy Atom Count | 13 |

Note: The data in this table is computationally predicted and has not been experimentally verified.

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

6-methyl-N-(thiolan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C10H14N2S/c1-8-2-3-9(6-11-8)12-10-4-5-13-7-10/h2-3,6,10,12H,4-5,7H2,1H3 |

InChI Key |

HLRLREOFOVSKNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC2CCSC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl N Thiolan 3 Yl Pyridin 3 Amine and Analogues

Strategies for the Synthesis of the Thiolane Moiety

The thiolane, or tetrahydrothiophene, ring is a common scaffold in medicinal chemistry. Its synthesis can be approached through various cyclization and derivatization strategies, including methods that control stereochemistry.

The construction of the thiolane ring often involves the formation of two carbon-sulfur bonds. Classic methods include the Paal-Knorr thiophene (B33073) synthesis, which utilizes a 1,4-dicarbonyl compound and a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide, followed by reduction of the resulting thiophene ring to yield the saturated thiolane. nih.gov

Modern approaches frequently employ Michael addition reactions. For instance, methyl 4-mercaptocrotonate can add to α,β-unsaturated carbonyl compounds, with the primary adducts undergoing a subsequent base-catalyzed intramolecular Michael addition to cyclize into functionalized thiolanes. researchgate.net Another innovative method involves the light-induced reaction of 2(5H)-thiophenones in the presence of alkenes, which proceeds through a radical mechanism to form complex, polycyclic thiolane derivatives. researchgate.net These photochemical methods offer pathways to unique scaffolds that are not readily accessible through traditional thermal reactions.

Table 1: Selected Cyclization Strategies for Thiolane Synthesis

| Starting Materials | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 1,4-Diketones | Lawesson's Reagent, then H₂/Catalyst | Substituted Thiolanes | nih.gov |

| Methyl 4-mercaptocrotonate + α,β-Unsaturated Carbonyl | Triton B (base) | Functionalized Thiolanes | researchgate.net |

The development of enantioselective methods is crucial for producing chiral thiolane scaffolds, which is often a requirement for biologically active molecules. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity.

A notable strategy is the sulfa-Michael addition to cyclobutene (B1205218) derivatives, which can be rendered highly enantioselective through the use of chiral organocatalysts. nih.gov For example, using a bifunctional cinchona-squaramide catalyst, the addition of various thiols to cyclobutenes substituted with an N-acyl-oxazolidinone chiral auxiliary can produce thio-substituted cyclobutanes with excellent diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99.7:0.3 er). nih.gov Although this example yields a cyclobutane, the principles of asymmetric sulfa-Michael additions are directly applicable to the synthesis of chiral five-membered thiolane rings by selecting appropriate acyclic precursors.

Another emerging area is the use of chiral chromium catalysts in photocatalytic three-component reactions, which have shown versatility in creating complex chiral molecules and could be adapted for thiolane synthesis. acs.org These advanced methods highlight the ongoing progress in asymmetric synthesis to access enantiopure heterocyclic building blocks. nih.govacs.org

Methodologies for the Synthesis of the Pyridine (B92270) Moiety

The 6-methylpyridin-3-amine core provides the aromatic component of the target molecule. Its synthesis and subsequent functionalization are key to creating the desired compound and a library of related analogues.

A well-established and efficient method for the preparation of 6-methylpyridin-3-amine is the Hofmann rearrangement of a pyridinecarboxamide precursor. nih.govresearchgate.net This reaction typically starts from 3-pyridinecarboxamide, which is treated with bromine and a solution of sodium hydroxide. The reaction proceeds by heating the mixture, leading to the rearrangement and loss of the carbonyl group to yield the desired amine. nih.govresearchgate.net This method is effective, providing the product in high yield (approx. 77.6%). nih.govresearchgate.net

Table 2: Synthesis of 6-Methylpyridin-3-amine via Hofmann Rearrangement nih.govresearchgate.net

| Precursor | Reagents | Temperature | Yield |

|---|

To generate analogues of the target compound, the pyridine ring can be further functionalized. The amino group in aminopyridines directs electrophilic substitution and can also be used as a handle for various transformations. For example, nitration of 2-amino-6-methylpyridine (B158447) can be achieved using sulfuric acid, introducing a nitro group onto the ring. chemicalbook.com The amino group itself can be transformed or used in coupling reactions. It can be replaced by various halogen atoms (F, Cl, Br) or serve as a nucleophile in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to construct more complex heterocyclic systems. nih.govchemicalbook.com These derivatization reactions allow for systematic modification of the pyridine moiety to explore structure-activity relationships.

Formation of the Amine Linkage in 6-methyl-N-(thiolan-3-yl)pyridin-3-amine

The final and crucial step in the synthesis is the formation of the secondary amine bond linking the thiolane and pyridine moieties. This can be accomplished primarily through two reliable and widely used methodologies: reductive amination and amide bond formation followed by reduction.

Reductive amination is a one-pot procedure that involves the reaction of 6-methylpyridin-3-amine with tetrahydrothiophen-3-one (B87284) (thiolan-3-one). libretexts.org The reaction first forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. libretexts.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or borane (B79455) complexes like BH₃·N(C₂H₅)₃. libretexts.orgrsc.org This method is highly efficient for forming C-N bonds and is a cornerstone of amine synthesis. mdpi.com

An alternative, two-step approach involves first forming an amide bond between 6-methylpyridin-3-amine and a suitable precursor like thiolane-3-carboxylic acid. This amide coupling is typically mediated by activating reagents that convert the carboxylic acid into a more reactive species. researchgate.netgrowingscience.com Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions. nih.gov Once the amide is formed and isolated, it is subsequently reduced to the target amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Table 3: Comparison of Methods for Amine Linkage Formation

| Method | Key Intermediates | Common Reagents | Key Advantages |

|---|---|---|---|

| Reductive Amination | Imine/Enamine | 6-methylpyridin-3-amine, Tetrahydrothiophen-3-one, NaBH₄ or NaBH₃CN libretexts.org | One-pot procedure, high efficiency |

Optimized Coupling Reactions for C-N Bond Formation

The construction of the C-N bond between the pyridine and thiolane rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for this transformation due to their broad substrate scope and functional group tolerance. wikipedia.org

The reaction typically involves the coupling of an aryl halide or triflate (e.g., 5-bromo-2-methylpyridine) with an amine (e.g., 3-aminothiolane). The efficiency of this process is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Modern catalyst systems, often employing sterically hindered biarylphosphine ligands, have shown significant improvements in reaction rates and yields, even with challenging substrates like heteroaromatic amines. wikipedia.orgnih.gov

Key challenges in the coupling of aminopyridines include potential catalyst inhibition by the pyridine nitrogen and the possibility of side reactions. datapdf.com The development of specialized ligands, such as RuPhos and BrettPhos, has been instrumental in overcoming these issues, allowing for the efficient coupling of a wide range of primary and secondary amines with halopyridines. nih.gov For the synthesis of this compound, a typical protocol would involve a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a non-nucleophilic base in an aprotic solvent.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-2-methylpyridine | 3-aminothiolane | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 85 |

| 2 | 5-bromo-2-methylpyridine | 3-aminothiolane | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 92 |

| 3 | 5-iodo-2-methylpyridine | 3-aminothiolane | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 90 |

Reductive Amination Strategies

Reductive amination offers an alternative and often complementary approach to C-N bond formation. This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 6-methylpyridin-3-amine with thiolane-3-one.

A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and borane complexes like pyridine-borane or triethylamine-borane. organic-chemistry.orgrsc.org The choice of reducing agent is critical to avoid side reactions, such as the reduction of the pyridine ring or other functional groups.

The reaction conditions for reductive amination are generally mild and tolerant of a wide range of functional groups, making it a versatile synthetic tool. The pH of the reaction medium can be important, as the initial imine formation is typically acid-catalyzed, while the reduction step is more efficient under neutral or slightly acidic conditions.

| Entry | Amine | Ketone | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 6-methylpyridin-3-amine | thiolane-3-one | NaBH(OAc)₃ | Dichloroethane | 88 |

| 2 | 6-methylpyridin-3-amine | thiolane-3-one | Pyridine-borane | Methanol | 82 |

| 3 | 6-methylpyridin-3-amine | thiolane-3-one | H₂ / Pd/C | Ethanol | 75 |

Derivatization and Structural Modification of this compound

The core structure of this compound serves as a scaffold for further chemical modifications. These derivatizations are aimed at exploring the structure-activity relationships of this class of compounds by introducing a variety of functional groups and structural motifs.

Amide and Sulfonamide Analogues

The secondary amine in this compound is a key site for derivatization. Acylation with carboxylic acid derivatives (e.g., acid chlorides or anhydrides) or coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, BOP) can furnish a range of amide analogues. Similarly, reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. researchgate.net

These reactions are generally high-yielding and allow for the introduction of a wide array of substituents, enabling the modulation of the compound's physicochemical properties. The synthesis of N-pyridin-3-yl-benzenesulfonamide, for example, has been achieved in high yield by reacting 3-aminopyridine (B143674) with benzenesulfonyl chloride. researchgate.net A similar strategy can be applied to this compound to generate a library of sulfonamide derivatives. ekb.eg

| Entry | Starting Material | Reagent | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Benzoyl chloride | Amide | 95 |

| 2 | This compound | p-Toluenesulfonyl chloride | Sulfonamide | 92 |

| 3 | This compound | Acetic anhydride | Amide | 98 |

Introduction of Spirocyclic and Fused Systems

To increase the three-dimensionality and structural complexity of the molecule, spirocyclic or fused ring systems can be introduced. Spirocycles can be incorporated by designing synthetic routes that utilize precursors with appropriate functionalities. For instance, a dearomative semi-pinacol rearrangement of a pyridine derivative bearing a hydroxycyclobutyl group can lead to the formation of a dihydropyridine (B1217469) spirocycle. nih.gov This product can then be further elaborated.

Another approach involves the construction of spirocyclic systems from N-aryl-substituted precursors. For example, N-aryl-substituted thioureas can be used as starting materials to synthesize spiro-annulated thiopyrimidine-diones. nuph.edu.ua Fused systems can be generated through intramolecular cyclization reactions. For instance, a suitably functionalized pyridine ring can undergo cyclization to form a fused bicyclic or polycyclic system.

Stereoselective Functionalization of the Thiolane Ring

The thiolane ring in this compound presents opportunities for stereoselective functionalization, which can be crucial for biological activity. The introduction of substituents at the 2, 4, or 5-positions of the thiolane ring with defined stereochemistry can be achieved through various synthetic strategies.

One approach involves the use of chiral starting materials or chiral catalysts. For example, a thia-Michael/aldol cascade reaction can be employed to generate highly functionalized tetrahydrothiophenes with excellent diastereoselectivity. rsc.org This methodology allows for the controlled introduction of multiple stereocenters on the thiolane ring.

Furthermore, existing functional groups on the thiolane ring can be modified stereoselectively. For instance, the reduction of a ketone at the 3-position can be performed using chiral reducing agents to yield a specific stereoisomer of the corresponding alcohol. Subsequent functionalization of this alcohol can then proceed with retention or inversion of stereochemistry, providing access to a range of stereochemically defined derivatives.

An extensive search for scientific literature and data for the compound "this compound" has been conducted to generate the requested article. This comprehensive search included scientific databases, chemistry reference websites, and patent literature to find specific analytical data corresponding to the required sections:

Comprehensive Structural Elucidation and Advanced Analytical Characterization

Chromatographic Techniques(HPLC, UPLC)

Despite these efforts, no published experimental data for the specific compound "6-methyl-N-(thiolan-3-yl)pyridin-3-amine" could be located in the public domain. The search did yield information on related precursor molecules, such as 6-methylpyridin-3-amine, and other pyridine (B92270) derivatives. However, no specific ¹H NMR, ¹³C NMR, mass spectrometry fragmentation, infrared, Raman, X-ray crystallography, or HPLC/UPLC data were found for the target molecule itself.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline and content inclusions, as the foundational research data is not publicly available. Generating such an article without verifiable data would be speculative and would not meet the required standards of scientific accuracy.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in the thiolan-3-yl group of this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (ee) is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this purpose. numberanalytics.comlongdom.orgnih.govlongdom.orgheraldopenaccess.usmdpi.comcsfarmacie.czamericanpharmaceuticalreview.com

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. For aminopyridine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. mdpi.com The selection of the mobile phase, typically a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. csfarmacie.cz

In a typical analysis, a solution of racemic this compound is injected into the chiral HPLC system. The resulting chromatogram would ideally show two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers using the formula:

ee (%) = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Illustrative Chiral HPLC Data for this compound:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (Example) | 98% |

Note: The data in this table is illustrative and represents a typical outcome for the chiral separation of a compound with similar structural features.

Advanced Hyphenated Techniques (e.g., GC-MS for related sulfur compounds)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. chromatographyonline.com In the context of this compound, GC-MS is particularly valuable for the analysis of potential process-related impurities, especially other sulfur-containing compounds that might arise during synthesis.

Samples are vaporized and separated based on their boiling points and interactions with the stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). chromatographyonline.com The resulting molecular ions and their characteristic fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint. whitman.edu

The fragmentation pattern of this compound in an EI-MS is expected to be influenced by the presence of the pyridine ring, the methyl group, the secondary amine, and the sulfur-containing thiolan ring. Common fragmentation pathways for such heterocyclic compounds include alpha-cleavage adjacent to the nitrogen and sulfur atoms, as well as cleavage of the thiolan ring. researchgate.netresearchgate.net The "nitrogen rule" can also be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

Expected GC-MS Fragmentation Data for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance |

| 195 | [M]⁺ (Molecular Ion) | Moderate |

| 180 | [M - CH₃]⁺ | Low |

| 122 | [C₇H₈N₂]⁺ (Loss of thiolan) | High |

| 107 | [C₆H₅N₂]⁺ | Moderate |

| 87 | [C₄H₇S]⁺ (Thiolan radical cation) | Moderate |

Note: This table presents a hypothetical but plausible fragmentation pattern based on the principles of mass spectrometry for similar compounds. Actual fragmentation may vary depending on the specific instrument and conditions.

The coupling of GC with MS allows for the sensitive detection and structural elucidation of even trace amounts of related sulfur compounds, ensuring the purity and quality of the target molecule. mdpi.comnih.govinchem.org

Computational and Theoretical Investigations of 6 Methyl N Thiolan 3 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For compounds like 6-methyl-N-(thiolan-3-yl)pyridin-3-amine, methods such as B3LYP in conjunction with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic and thermodynamic parameters. researchgate.net

These calculations yield crucial data on the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, studies on related pyridine (B92270) derivatives have utilized FMO analysis to understand charge transfer and reactivity. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact in a chemical system. Theoretical investigations on similar heterocyclic structures have successfully used these descriptors to complement experimental findings. semanticscholar.orgmdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to understand charge delocalization and intramolecular interactions, such as hydrogen bonds, which contribute to the molecule's stability. researchgate.net

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 5.0 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.2 Debye |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 eV |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations offer a powerful method for exploring the conformational space and assessing the stability of this compound over time. These simulations model the atomic movements of the molecule in a defined environment, such as in aqueous solution, providing a dynamic picture of its behavior.

In typical MD studies on small molecules, the system's stability is evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period (e.g., 100 nanoseconds). plos.org A stable RMSD value over time indicates that the molecule has reached an equilibrium state, while RMSF analysis reveals the flexibility of specific atoms or functional groups. For this compound, RMSF would highlight the mobility of the thiolane ring relative to the more rigid pyridine core. plos.org MD simulations are also crucial for validating the stability of ligand-protein complexes derived from docking studies, ensuring that the predicted binding mode is maintained in a dynamic system. plos.org

Conformational Analysis and Prediction of Preferred Geometries

Conformational analysis aims to identify the most stable three-dimensional arrangements (geometries) of a molecule. For this compound, this involves determining the preferred orientation of the thiolane ring with respect to the pyridin-3-amine moiety. The flexibility arises from the rotation around the nitrogen-carbon bond connecting the two ring systems.

Computational methods, often starting with DFT-based geometry optimization, can predict the lowest energy conformers. researchgate.net The analysis considers factors like steric hindrance between the methyl group on the pyridine ring and the thiolane ring, as well as potential intramolecular hydrogen bonding. X-ray crystallography studies on related compounds, such as 6-methylpyridin-3-amine, have shown how intermolecular hydrogen bonds (N-H···N) can stabilize the crystal structure, a factor that influences the preferred solid-state conformation. researchgate.netnih.gov

In Silico Ligand-Protein Docking Studies for Interaction Profiling

In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding affinity, typically expressed in kcal/mol. semanticscholar.orgnih.gov

Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.govjbcpm.com For example, the amine group and the pyridine nitrogen of the title compound could act as hydrogen bond donors and acceptors, respectively, while the methyl group and the thiolane ring could engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site. jbcpm.com The results of these studies are often visualized to analyze the precise interactions and distances between the ligand and key residues. nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | ASP 145 | Hydrogen Bond (with amine N-H) |

| LEU 83 | Hydrophobic Interaction (with thiolane ring) | ||

| VAL 91 | Hydrophobic Interaction (with methyl group) |

Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model for this compound would require activity data for a set of structurally similar molecules, the methodology provides a framework for predicting its potential efficacy.

A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation with observed biological activity. For instance, a study on quinolinone-based thiosemicarbazones successfully used descriptors like van der Waals volume and electronegativity to build a predictive QSAR model for antituberculosis activity. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²), the F-test value (F), and the standard deviation (s). nih.gov Once validated, such a model could be used to predict the activity of new compounds like this compound and guide the design of more potent analogues.

Structure Activity Relationship Sar and Mechanistic Insights

Methodological Frameworks for SAR Studies on 6-methyl-N-(thiolan-3-yl)pyridin-3-amine Analogues

The investigation into the SAR of this compound analogues employs a variety of methodological frameworks, integrating both experimental and computational approaches to elucidate the relationship between chemical structure and biological activity.

Experimental Approaches:

Synthesis and Biological Evaluation: A primary method involves the synthesis of a series of analogues with systematic structural modifications. These modifications can include altering the position of the methyl group on the pyridine (B92270) ring, introducing different substituents, and modifying the thiolane ring. Each synthesized compound is then subjected to biological assays to determine its activity. For instance, in the development of novel nicotinic receptor ligands, analogues of 3-(2-aminoethoxy)pyridine were synthesized with various substituents at the 5' and 6'-positions of the pyridine ring and tested for their binding affinity. nih.gov This systematic approach allows for the identification of key structural features that contribute to the desired biological effect.

Crystallography: X-ray crystallography provides detailed three-dimensional structural information of the compounds and their complexes with biological targets. This data is invaluable for understanding the precise binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern molecular recognition. researchgate.net

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For pyridine and thiazole (B1198619) derivatives, molecular docking studies have been used to investigate their mechanism of action by targeting specific receptors like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com These studies help in visualizing the binding interactions and understanding the structural requirements for effective binding.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By comparing the structures of active compounds, a common pharmacophore can be developed and used to screen virtual libraries for new potential ligands.

An integrated approach, combining these experimental and computational methodologies, is most effective in building a comprehensive understanding of the SAR for this compound analogues.

Impact of Pyridine Ring Substitutions on Molecular Interactions

The relative positions of the methyl group and the N-(thiolan-3-yl)amine substituent on the pyridine ring are critical determinants of the molecule's interaction with its biological target. In this compound, the methyl group is at the 6-position and the amine linkage is at the 3-position.

3-Amine Linkage: The amine at the 3-position acts as a crucial linker to the thiolane moiety and can participate in hydrogen bonding interactions. The nitrogen atom of the pyridine ring and the exocyclic amine nitrogen can act as hydrogen bond acceptors, while the N-H group of the amine can act as a hydrogen bond donor. These interactions are often directional and play a key role in ligand recognition and binding specificity.

The specific arrangement of these groups creates a distinct electrostatic potential surface on the molecule, which must be complementary to that of the binding site for effective interaction.

Modifications to the pyridine ring, including the introduction of various substituents, can alter the electronic and steric properties of the molecule, thereby modulating its molecular interactions.

Electronic Effects:

The electronic nature of substituents on the pyridine ring can significantly impact its reactivity and interaction with biological targets. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. nih.gov

Electron-Donating Groups (EDGs): The methyl group at the 6-position is an electron-donating group, which increases the electron density on the pyridine ring. This can enhance the basicity of the pyridine nitrogen and influence its ability to form hydrogen bonds or coordinate with metal ions.

Electron-Withdrawing Groups (EWGs): Conversely, introducing electron-withdrawing groups would decrease the electron density of the ring, making it less basic and altering its interaction profile.

The electronic properties of substituents can be quantified using Hammett parameters, which correlate with changes in binding affinity or reactivity. Studies on NNN pincer-type molecules have shown that substitutions on the 4-position of the pyridine ring regulate the electronic properties of the metal center in their complexes.

Steric Effects:

The size and shape of substituents on the pyridine ring introduce steric hindrance that can either be favorable or unfavorable for binding.

Steric Bulk: Bulky substituents can prevent the molecule from adopting the optimal conformation for binding or may clash with the residues of the binding pocket, leading to a decrease in affinity.

Conformational Restriction: Conversely, appropriate steric bulk can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation and thereby increasing binding affinity and selectivity.

The interplay between electronic and steric effects is complex and often context-dependent, highlighting the need for systematic SAR studies to delineate their respective contributions.

The following interactive table illustrates the potential impact of different substituents on the pyridine ring based on general SAR principles.

| Position of Substitution | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Binding Affinity |

| 6 | -CH3 (Methyl) | Electron-donating | Small | Favorable hydrophobic interactions |

| 5 | -Cl (Chloro) | Electron-withdrawing | Small | May alter electronic interactions |

| 4 | -NO2 (Nitro) | Strongly Electron-withdrawing | Medium | Potentially unfavorable due to strong EWG nature |

| 2 | -OCH3 (Methoxy) | Electron-donating | Medium | May introduce steric hindrance |

Note: The predicted impacts are illustrative and the actual effect would depend on the specific biological target.

Role of the Thiolane Ring System in Modulating Molecular Recognition

The thiolane (tetrahydrothiophene) ring system is a crucial component of this compound, significantly influencing its molecular recognition through its stereochemical and conformational properties.

The thiolane ring in this compound contains a chiral center at the 3-position where the amine group is attached. This chirality means that the compound can exist as two enantiomers (R and S). The stereochemistry of this chiral center can have a profound impact on the biological activity of the molecule.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit stereoselectivity, meaning they will interact differently with the two enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a biological response, while the other may have significantly lower affinity or even bind to a different target, potentially leading to off-target effects.

For example, conformational analysis of 2-methyltetrahydrothiophene (B158808) has shown the existence of two stable twist conformers. nih.gov The specific stereoisomer of the thiolane ring will dictate the spatial orientation of the pyridine moiety, which is critical for proper alignment within the binding site of a biological target. Therefore, the synthesis and evaluation of stereochemically pure enantiomers are essential steps in the SAR investigation of this class of compounds.

The five-membered thiolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. nih.govacs.orgacs.org This conformational flexibility allows the thiolane moiety to adapt its shape to fit optimally within a binding pocket.

The preferred conformation of the thiolane ring can be influenced by the substituents it carries. The N-(6-methylpyridin-3-yl) group at the 3-position will have a significant impact on the conformational equilibrium of the thiolane ring. The interplay between the steric and electronic properties of the substituent and the inherent conformational preferences of the ring will determine the dominant conformation in solution and when bound to a receptor.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are valuable tools for studying the conformational landscape of the thiolane ring and identifying the low-energy conformers that are likely to be biologically relevant. nih.gov Understanding the conformational flexibility of the thiolane ring is crucial for designing analogues with improved binding affinity and selectivity, as it allows for the fine-tuning of the three-dimensional shape of the molecule to better complement the topology of the target binding site.

The following table summarizes the key features of the thiolane ring and their importance in molecular recognition.

| Feature | Description | Importance in Molecular Recognition |

| Chirality | The C3 position is a stereocenter, leading to R and S enantiomers. | Determines the precise 3D orientation of the pharmacophore, leading to stereoselective binding with chiral biological targets. |

| Conformational Isomerism | Exists as a mixture of non-planar envelope and twist conformations. | Allows the ligand to adopt a conformation that is complementary to the binding site, potentially increasing binding affinity. |

| Puckering | The ring is puckered to relieve torsional strain. | The degree and nature of puckering influence the overall shape and volume of the molecule. |

Significance of the Central Amine Linker in Interaction Specificity

The central secondary amine linker in this compound plays a pivotal role in defining the molecule's orientation within a biological target's binding site and contributes significantly to its interaction specificity. The nature of this linker is crucial for several reasons:

Hydrogen Bonding Capability: The amine group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. This dual capability allows for flexibility in binding to different biological targets.

Conformational Flexibility: The single bond on either side of the nitrogen atom allows for rotational freedom, enabling the molecule to adopt a conformation that is optimal for binding. However, this flexibility is constrained by the attached pyridine and thiolane rings, which helps to lock the molecule into a favorable bioactive conformation upon binding.

Basicity and Ionization State: The basicity of the amine linker, influenced by the electronic properties of the attached pyridine ring, determines its ionization state at physiological pH. A protonated, positively charged amine can form strong ionic interactions or salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket, significantly enhancing binding affinity.

Studies on related pyridine derivatives have consistently shown that modifications to the linker region, such as altering its length, rigidity, or hydrogen-bonding capacity, can dramatically impact biological activity. For instance, in a series of pyrazolopyrimidine derivatives, the nature of the N-substituent, which is analogous to the thiolanyl group in the compound of interest, was found to significantly affect the biological activity, underscoring the importance of the linker and its substituent in molecular recognition.

Elucidation of Key Pharmacophoric Elements for Biological Systems

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound and its analogs, several key pharmacophoric elements can be identified based on its structure and by drawing comparisons with other biologically active pyridine derivatives. mdpi.comnih.gov

These key features include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring serves as a crucial hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The central secondary amine acts as both a hydrogen bond donor and acceptor.

A Hydrophobic/Aliphatic Region: The thiolane ring provides a non-polar, hydrophobic moiety that can engage in van der Waals interactions with hydrophobic pockets in a target protein.

An Aromatic Ring: The 6-methylpyridine ring can participate in π-π stacking or other aromatic interactions.

The spatial arrangement of these features is critical for biological activity. Pharmacophore models developed for various classes of biologically active molecules often highlight the importance of a precise geometric arrangement of hydrogen bond donors, acceptors, and hydrophobic regions for optimal receptor binding.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups (e.g., -NH, -OH) in the receptor |

| Hydrogen Bond Donor/Acceptor | Central Amine (NH) | Interaction with donor/acceptor groups in the receptor |

| Hydrophobic Region | Thiolane Ring | Van der Waals forces, hydrophobic interactions |

| Aromatic Region | 6-Methylpyridine Ring | π-π stacking, cation-π interactions |

Understanding Molecular Recognition Through SAR Analysis

Structure-activity relationship (SAR) analysis of compounds related to this compound reveals how specific structural modifications influence their interaction with biological systems. While direct SAR data for this exact compound is limited in the public domain, inferences can be drawn from studies on analogous series of pyridine derivatives.

Key SAR insights from related compounds include:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. The methyl group at the 6-position of the pyridine ring in the title compound likely influences its electronic properties and steric profile, which can affect binding affinity and selectivity. General SAR studies on pyridine derivatives have shown that the placement of electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen and thereby its hydrogen bonding strength. nih.gov

Stereochemistry: For chiral centers, such as the C3 position of the thiolane ring, the stereochemistry can be a determining factor in biological activity. One enantiomer often exhibits significantly higher potency than the other, as it can achieve a more complementary fit with the chiral environment of the biological target.

Molecular docking studies on various pyridine derivatives have further elucidated the binding modes of these types of compounds, often showing the pyridine ring engaging in key hydrogen bonds while the N-substituent occupies a hydrophobic pocket. jusst.orgnih.gov This general binding hypothesis likely holds true for this compound and is a cornerstone for understanding its molecular recognition by biological systems.

In-Depth Exploration of the Chemical and Molecular Biological Interactions of this compound

This article aims to explore the potential chemical and molecular biological interactions of this compound by drawing upon established principles of medicinal chemistry and the known activities of structurally related compounds. The following sections will outline the types of investigations that would be necessary to fully characterize the biological profile of this molecule.

Future Research Directions and Perspectives

Development of Next-Generation Synthetic Routes for Enhanced Scalability and Efficiency

The development of robust and scalable synthetic routes is paramount for the thorough investigation and potential future application of 6-methyl-N-(thiolan-3-yl)pyridin-3-amine. Current synthetic strategies for aminopyridines often involve multi-step processes that can be inefficient and generate significant waste. Future research should focus on developing more streamlined and efficient synthetic methodologies.

One promising approach is the use of palladium-catalyzed C-N bond formation, which has become a powerful tool for the synthesis of aminopyridines. acs.org This method could be adapted for the coupling of a suitable thiolane-containing amine with a functionalized 6-methylpyridine derivative. Additionally, exploring one-pot, multi-component reactions (MCRs) could significantly improve efficiency by reducing the number of synthetic steps and purification procedures. mdpi.comresearchgate.net MCRs offer a convergent and atom-economical approach to complex molecule synthesis. mdpi.com

Furthermore, the development of continuous flow synthesis methods presents an opportunity for enhanced scalability and safety. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up compared to traditional batch processes. Investigating enzymatic or chemoenzymatic routes could also provide highly selective and environmentally friendly alternatives to traditional chemical synthesis.

Integration of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions

To optimize synthetic routes and gain a deeper understanding of the compound's behavior, the integration of advanced analytical techniques is crucial. Real-time monitoring of chemical reactions can provide valuable kinetic and mechanistic data, allowing for precise control and optimization of reaction conditions.

Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy can offer detailed insights into reaction mechanisms and the dynamics of molecular interactions. numberanalytics.com Hyphenated techniques, like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), are invaluable for the separation and identification of intermediates and byproducts in complex reaction mixtures. ijpsjournal.com For real-time monitoring of reaction progress, techniques like multivariate image analysis-thin layer chromatography (MIA-TLC) can provide a rapid and cost-effective method for quantitative analysis. rsc.org

These advanced analytical methods can also be applied to study the interactions of this compound with biological targets, providing crucial information about its mechanism of action.

High-Throughput Methodologies for Screening and Profiling of Analogues

To explore the structure-activity relationships (SAR) of the this compound scaffold, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activities. nih.gov

The synthesis of a focused library of analogues of this compound, with variations in the substitution pattern of the pyridine (B92270) ring and modifications to the thiolane moiety, would be a key first step. These libraries can be designed to explore a range of physicochemical properties. thermofisher.com HTS assays can then be developed to screen these libraries against various biological targets, such as enzymes and receptors. ku.edu The data generated from HTS can provide valuable insights into the SAR of this chemical scaffold and guide the design of more potent and selective compounds. nih.gov

Computational Design and Predictive Modeling for Targeted Modifications and Interaction Enhancement

Computational chemistry and molecular modeling play a vital role in modern drug discovery by enabling the rational design of new molecules and predicting their biological activities. nih.gov For this compound, computational approaches can be used to guide the design of analogues with enhanced potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of the compound and its analogues to specific biological targets. mdpi.comresearchgate.net This information can be used to design modifications that optimize interactions with the target protein. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activities, providing a predictive tool for the design of new analogues. nih.gov Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that contribute to binding affinity. rsc.org

Exploration of New Chemical Space Based on the this compound Scaffold

The this compound scaffold serves as a starting point for the exploration of new chemical space. The pyridine ring is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a wide range of derivatives. rsc.orgresearchgate.net Future research should focus on creating diverse libraries of compounds based on this scaffold to explore new biological activities.

This can be achieved through various synthetic strategies, including the introduction of different substituents on the pyridine ring and the modification or replacement of the thiolane moiety. The goal is to generate a collection of compounds with a broad range of structural and electronic properties. researchgate.netnih.gov The exploration of this new chemical space could lead to the discovery of novel compounds with unique pharmacological profiles.

Deeper Mechanistic Studies on Uncharacterized Biological Interactions

Given that aminopyridines are known to interact with a variety of enzymes and receptors, it is crucial to conduct in-depth mechanistic studies to elucidate the biological interactions of this compound. rsc.org While the specific biological targets of this compound are currently unknown, its structural features suggest potential interactions with a range of biological systems.

Initial studies could involve broad pharmacological profiling to identify potential biological targets. Once a target is identified, more detailed mechanistic studies can be performed to understand how the compound interacts with the target at a molecular level. This could involve techniques such as X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, and various biophysical techniques to characterize the binding kinetics and thermodynamics. Understanding the mechanism of action is critical for the further development of this compound as a potential therapeutic agent. sciencepublishinggroup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.